molecular formula C20H16N2O3 B1208621 N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide CAS No. 101046-20-2

N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide

Cat. No.: B1208621
CAS No.: 101046-20-2
M. Wt: 332.4 g/mol
InChI Key: JQJNRLOLSDAAPI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

1-[4-[6-(dimethylamino)-1-benzofuran-2-yl]phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-21(2)16-8-5-14-11-17(25-18(14)12-16)13-3-6-15(7-4-13)22-19(23)9-10-20(22)24/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJNRLOLSDAAPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(O2)C3=CC=C(C=C3)N4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80143702
Record name N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101046-20-2
Record name N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101046202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-(2-(6-Dimethylamino)benzofuranyl)phenyl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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